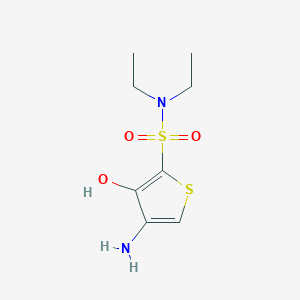
4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur as a heteroatom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur with carbonyl compounds and other reagents under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives, including 4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide, may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form sulfoxides or sulfones.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring .
Scientific Research Applications
4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide compounds are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide include other thiophene derivatives and sulfonamide compounds, such as:
- Sulfamethazine
- Sulfadiazine
- Suprofen
- Articaine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific biological activities and chemical properties.
Properties
CAS No. |
512190-95-3 |
|---|---|
Molecular Formula |
C8H14N2O3S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
4-amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide |
InChI |
InChI=1S/C8H14N2O3S2/c1-3-10(4-2)15(12,13)8-7(11)6(9)5-14-8/h5,11H,3-4,9H2,1-2H3 |
InChI Key |
OJWCUNDZTZBFHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=CS1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















